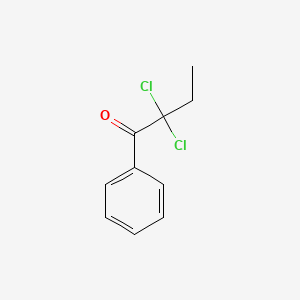

2,2-Dichlorobutyrophenone

Description

Significance of α,α-Dihalocarbonyl Scaffolds in Modern Organic Chemistry

α,α-Dihalocarbonyl compounds, and specifically α,α-dichloroketones, are powerful intermediates in organic synthesis. tandfonline.comresearchgate.net Their utility stems from the presence of two halogen atoms on the carbon adjacent to the carbonyl group, which activates the molecule for a variety of transformations. This structural feature allows for reactions such as nucleophilic substitution, cycloadditions, and rearrangements, making them versatile building blocks for the construction of more complex molecules. ddugu.ac.inresearchgate.net The gem-dichloro moiety can be considered a masked carbonyl group or a precursor to other functional groups, further expanding its synthetic potential. Researchers have developed various methods for the synthesis of α,α-dichloroketones, including direct dichlorination of ketones using reagents like sulfuryl chloride or copper(II) chloride. tandfonline.comresearchgate.net The development of selective and efficient methods for their preparation continues to be an active area of research. organic-chemistry.orgorganic-chemistry.org

Overview of Butyrophenone (B1668137) Derivatives in Chemical Research

Butyrophenone derivatives constitute a significant class of compounds, particularly recognized for their applications in medicinal chemistry. ontosight.ai The butyrophenone core structure is a key feature in a number of pharmacologically active agents. acs.orgacs.org The versatility of the butyrophenone scaffold allows for a wide range of structural modifications, enabling the fine-tuning of a compound's biological activity. ontosight.airesearchgate.net These derivatives have been investigated for their potential in treating a variety of disorders, underscoring the importance of this chemical class in drug discovery and development. ontosight.ai

Scope of 2,2-Dichlorobutyrophenone within the Dichloroketone Class

This compound (C₁₀H₁₀Cl₂O) is a specific member of the α,α-dichloroketone family, incorporating the butyrophenone framework. sigmaaldrich.commerckmillipore.com Its structure, featuring a phenyl group, a carbonyl group, and a dichlorinated ethyl group, provides a unique combination of reactive sites. This positions this compound as a valuable intermediate for synthesizing a variety of organic compounds. Its chemical properties and reactivity are influenced by both the dichloroketone functionality and the butyrophenone backbone.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 66255-85-4 |

| Molecular Formula | C₁₀H₁₀Cl₂O |

| Molecular Weight | 217.09 g/mol sigmaaldrich.commerckmillipore.com |

| Appearance | Liquid sigmaaldrich.com |

| Boiling Point | 132-136 °C sigmaaldrich.com |

| Density | 1.23 g/cm³ at 20 °C sigmaaldrich.com |

| InChI Key | VGWVNIXLMXHWCR-UHFFFAOYSA-N sigmaaldrich.com |

Synthesis and Reactions of this compound

The synthesis of α,α-dichloroketones like this compound can be achieved through various methods. A common approach involves the direct dichlorination of the corresponding ketone, in this case, butyrophenone. Reagents such as sulfuryl chloride and copper(II) chloride have proven effective for this transformation. tandfonline.comresearchgate.net Another strategy involves the use of an I₂-dimethyl sulfoxide (B87167) catalytic system with hydrochloric acid as the chlorine source, which offers high chemoselectivity. organic-chemistry.org

This compound, as a representative α,α-dichloroketone, is susceptible to a range of chemical reactions. One of the most significant is the Favorskii rearrangement. wikipedia.orgnrochemistry.com This reaction, typically carried out in the presence of a base, can lead to the formation of carboxylic acid derivatives through a cyclopropanone (B1606653) intermediate. wikipedia.orgmychemblog.com The nature of the base employed (e.g., hydroxide, alkoxide, or amine) determines the final product, which can be a carboxylic acid, ester, or amide, respectively. nrochemistry.com

Furthermore, the dichlorinated carbon atom can undergo nucleophilic substitution reactions. The presence of the electron-withdrawing carbonyl group facilitates the displacement of the chlorine atoms by various nucleophiles. This allows for the introduction of new functional groups at the α-position.

The carbonyl group itself retains its characteristic reactivity, undergoing nucleophilic addition and condensation reactions. For instance, it can react with Grignard reagents or be reduced to the corresponding alcohol.

Applications in Organic Synthesis

The unique reactivity of this compound makes it a valuable precursor in the synthesis of more complex organic molecules, particularly heterocyclic compounds. clockss.orgwikipedia.org Heterocycles are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing these ring systems. wikipedia.org

For example, the reaction of α,α-dihaloketones with dinucleophiles is a well-established method for constructing heterocyclic rings. Depending on the nature of the nucleophile, a variety of five-, six-, or seven-membered rings can be synthesized. The ability of this compound to participate in such reactions opens avenues for the creation of novel heterocyclic structures with potential biological activity. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-dichloro-1-phenylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O/c1-2-10(11,12)9(13)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGWVNIXLMXHWCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C1=CC=CC=C1)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454299 | |

| Record name | 2,2-DICHLOROBUTYROPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66255-85-4 | |

| Record name | 2,2-DICHLOROBUTYROPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2 Dichlorobutyrophenone

Direct Halogenation Strategies for α,α-Dichloroketones

Direct dichlorination at the α-position of a ketone involves the substitution of two hydrogen atoms with chlorine. This transformation requires careful control of reaction conditions to prevent side reactions and achieve high yields of the desired gem-dichloro product.

Chlorination of Butyrophenone (B1668137) Precursors under Controlled Conditions

The direct α,α-dichlorination of butyrophenone or its derivatives is a primary method for the synthesis of 2,2-dichlorobutyrophenone. This process typically involves the reaction of the ketone with a suitable chlorinating agent under conditions that favor the formation of the gem-dihalogenated product over mono-chlorinated or other side products. The reaction proceeds through an enol or enolate intermediate, and the presence of an acidic or basic catalyst can influence the reaction rate and selectivity. Careful control of stoichiometry, temperature, and reaction time is crucial for maximizing the yield of the desired dichlorinated product.

Utilization of Specific Chlorinating Reagents and Optimized Parameters

A variety of chlorinating reagents have been developed for the α,α-dichlorination of ketones. The choice of reagent can significantly impact the reaction's efficiency, selectivity, and environmental footprint.

One effective method involves the use of **sulfuryl chloride (SO₂Cl₂) ** in a solvent-free system, which provides a facile and efficient route to α,α-dichloroketones in moderate to excellent yields. researchgate.net This approach is advantageous due to its simplicity and the avoidance of potentially hazardous solvents. researchgate.net

Another widely used reagent is 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) , often in the presence of a catalyst such as ammonium (B1175870) chloride. researchgate.net This system allows for the selective preparation of α,α-dichloro ketones from various ketone substrates. researchgate.net The reaction parameters, including the choice of solvent, temperature, and the amount of DCDMH and catalyst, are optimized to achieve high yields. researchgate.net

Trichloroacetonitrile (Cl₃CCN) has also been identified as an effective electrophilic chlorination reagent. rsc.org In the presence of a base, it can generate a chlorine cation for the α-mono- and α-dichlorination of various carbonyl compounds. rsc.org This method is notable for using a cheap, commercially available, and atom-economical carbon-based chlorine source. rsc.org

The following table summarizes the use of different chlorinating agents for the synthesis of α,α-dichloroketones.

| Chlorinating Reagent | Catalyst/Conditions | Key Advantages |

| Sulfuryl Chloride (SO₂Cl₂) | Solvent-free | High yields, simple reaction conditions, environmentally friendly. researchgate.net |

| 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) | Ammonium Chloride | High selectivity for α,α-dichloro ketones. researchgate.net |

| Trichloroacetonitrile (Cl₃CCN) | Catalytic or stoichiometric base | Uses an inexpensive and atom-economical C-chloro reagent. rsc.org |

Indirect Synthetic Routes

Indirect methods for the synthesis of this compound and other α,α-dichloroketones often start from precursors other than ketones, such as alkynes. These routes can offer alternative pathways when direct chlorination is challenging or when specific stereochemical outcomes are desired.

Approaches from Alkyne Precursors via Dihalogenation Reactions

The oxydichlorination of alkynes is a powerful method for the synthesis of α,α-dichloroketones. acs.orgnih.gov This transformation involves the addition of two chlorine atoms and an oxygen atom across the carbon-carbon triple bond. Various reagents and conditions have been developed to achieve this.

Trichloroisocyanuric acid (TCCA) is an effective reagent for the conversion of alkynes into α,α-dichloro ketones in the presence of water in solvents like acetone (B3395972) or acetonitrile. researchgate.net This method is generally applicable and provides good yields of the desired products. researchgate.net

Another approach utilizes N-chlorosuccinimide (NCS) in methanol (B129727) to first form α,α-dichlorodimethyl ketals from acetylenes, which are then readily hydrolyzed to the corresponding α,α-dichloro ketones with dilute acid. researchgate.net This two-step process offers a general route with yields typically in the range of 60-80%. researchgate.net

The following table outlines different reagents for the oxydichlorination of alkynes.

| Reagent System | Precursor | Product | Key Features |

| Trichloroisocyanuric acid (TCCA) / H₂O | Alkyne | α,α-dichloro ketone | Efficient source of electrophilic chlorine. researchgate.net |

| N-chlorosuccinimide (NCS) / Methanol, then H₃O⁺ | Alkyne | α,α-dichloro ketone | Proceeds via a dichlorodimethyl ketal intermediate. researchgate.net |

Electrochemical Synthesis Techniques for α,α-Dichloroketones

Electrochemical methods represent a green and sustainable approach to the synthesis of α,α-dichloroketones. nih.govccspublishing.org.cn These techniques avoid the use of stoichiometric, and often toxic, chemical oxidants by employing electricity to drive the desired transformation. ccspublishing.org.cn

One such method is the electrochemical oxydihalogenation of alkynes. acs.org This process can be carried out at room temperature using readily available and inexpensive halogen sources like chloroform (B151607) (CHCl₃), dichloromethane (B109758) (CH₂Cl₂), and 1,2-dichloroethane (B1671644) (ClCH₂CH₂Cl). acs.org The reaction is typically performed in an undivided or divided electrolytic cell. ccspublishing.org.cnacs.org

A particularly innovative and environmentally friendly approach involves the electrooxidation of ethynylbenzenes to α,α-dichloroketones using seawater as both the chlorine source and the electrolyte, eliminating the need for additional supporting electrolytes. acs.orgnih.govacs.org This method utilizes a high-curvature NiCo₂O₄ nanocone anode to facilitate the reaction, achieving high yields and Faradaic efficiencies. acs.orgnih.govacs.org The mechanism is believed to proceed via a chlorine radical (Cl•) triggered addition. acs.orgacs.org

| Electrochemical Method | Halogen Source | Key Advantages |

| Oxydihalogenation of alkynes | CHCl₃, CH₂Cl₂, ClCH₂CH₂Cl | Sustainable, avoids stoichiometric oxidants. acs.org |

| Electrooxidation in seawater | Seawater | Utilizes a natural and abundant chlorine source, no supporting electrolyte needed. acs.orgnih.govacs.org |

Solvent-Free and Environmentally Conscious Preparation Methods

The development of solvent-free and environmentally benign synthetic methods is a key goal in modern chemistry to reduce waste and minimize environmental impact.

As mentioned earlier, the direct dichlorination of ketones using sulfuryl chloride can be performed under solvent-free conditions, offering a green and efficient protocol. researchgate.net This method is notable for its broad substrate scope and simple reaction conditions without the need for catalysts. researchgate.net

The electrochemical synthesis of α,α-dichloroketones using seawater as the chlorine source is another prime example of an environmentally conscious method. acs.orgnih.govacs.org This approach not only avoids the use of hazardous chlorinating agents but also utilizes a readily available and non-toxic resource. acs.orgnih.govacs.org

Furthermore, the use of ultrasound in the synthesis of α,α-dihaloketones from alkynes with trihaloisocyanuric acids in water as the sole solvent has been reported. researchgate.net This method avoids toxic organic solvents and transition metal catalysts, providing the products in good to excellent yields in a short reaction time at room temperature. researchgate.net

| Method | Key Environmental Feature |

| Dichlorination with Sulfuryl Chloride | Solvent-free conditions. researchgate.net |

| Electrochemical synthesis | Use of seawater as a chlorine source and electrolyte. acs.orgnih.govacs.org |

| Ultrasound-assisted synthesis | Use of water as the sole solvent. researchgate.net |

Considerations for Reaction Efficiency and Scalability in Laboratory and Industrial Contexts

The successful synthesis of this compound, whether in a research laboratory or a large-scale industrial setting, requires a thorough evaluation of factors that influence reaction efficiency and the feasibility of scaling up the process. Key considerations include the choice of synthetic route, catalyst selection, reaction conditions, and downstream processing.

Friedel-Crafts Acylation Route

A common method for the synthesis of aromatic ketones is the Friedel-Crafts acylation. chemguide.co.uklibretexts.org In the context of this compound, this would involve the reaction of benzene (B151609) with 2,2-dichlorobutyryl chloride in the presence of a Lewis acid catalyst.

Reaction Conditions: The reaction is typically conducted under anhydrous conditions to prevent the deactivation of the Lewis acid catalyst. chemguide.co.uk The temperature of the reaction is a critical parameter to control, as higher temperatures can lead to side reactions and decreased selectivity, while lower temperatures may result in slow reaction rates. The solvent choice also plays a significant role; while traditional solvents like carbon disulfide or nitrobenzene (B124822) are effective, their toxicity and environmental impact are major drawbacks for industrial-scale production. The development of greener solvent systems or solvent-free conditions is a key consideration for modern chemical manufacturing.

Scalability Challenges: A major challenge in scaling up Friedel-Crafts acylations is the management of the large volumes of acidic waste generated during the work-up. The highly corrosive nature of the reagents and byproducts, such as hydrogen chloride gas, also necessitates the use of specialized, corrosion-resistant equipment, adding to the capital cost of an industrial plant. Furthermore, the exothermic nature of the reaction requires efficient heat management systems to prevent runaway reactions, which becomes increasingly critical at larger scales.

| Parameter | Laboratory Scale Considerations | Industrial Scale Considerations |

| Catalyst | Stoichiometric amounts of AlCl₃ or FeCl₃ are common. | Catalytic amounts of reusable solid acids or ionic liquids are preferred for cost and waste reduction. |

| Solvent | A wider range of solvents can be used, with less emphasis on recovery and recycling. | Solvent selection is critical, with a focus on low toxicity, ease of recovery, and minimal environmental impact. Solvent-free conditions are ideal. |

| Temperature | Precise temperature control is easier to achieve. | Robust heat exchange systems are necessary to manage the exothermic reaction and prevent thermal runaways. |

| Work-up | Aqueous work-up and extraction are standard procedures. | Minimizing aqueous waste streams is a primary concern. Continuous processing and in-situ product separation are desirable. |

Chlorination of Butyrophenone Route

An alternative pathway to this compound is the direct chlorination of butyrophenone at the alpha-position to the carbonyl group.

Chlorinating Agents: A variety of chlorinating agents can be employed for the α-chlorination of ketones. Sulfuryl chloride (SO₂Cl₂) is a common and effective reagent for this transformation. Other reagents, such as N-chlorosuccinimide (NCS) and trichloroisocyanuric acid (TCCA), can also be used, sometimes in conjunction with a catalyst. The choice of chlorinating agent will depend on factors such as cost, selectivity, and ease of handling.

Reaction Control and Selectivity: A significant challenge in the chlorination of butyrophenone is controlling the degree of chlorination. Over-chlorination can lead to the formation of trichlorinated byproducts, which can be difficult to separate from the desired product. The reaction conditions, including temperature, reaction time, and the stoichiometry of the chlorinating agent, must be carefully optimized to maximize the yield of the desired 2,2-dichloro product while minimizing the formation of impurities. The use of a catalyst can sometimes improve the selectivity of the reaction.

Scalability and Safety: The scalability of ketone chlorination reactions requires careful consideration of safety, particularly when using highly reactive chlorinating agents like sulfuryl chloride, which can release toxic gases. The reaction is often exothermic and requires efficient cooling to maintain control. On an industrial scale, the handling and storage of large quantities of corrosive and toxic materials necessitate stringent safety protocols and specialized equipment. The potential for runaway reactions must be thoroughly assessed and mitigated through proper process design and control.

| Parameter | Laboratory Scale Considerations | Industrial Scale Considerations |

| Chlorinating Agent | A variety of reagents can be tested to find the optimal conditions. | Cost, availability, and safety of the chlorinating agent are primary concerns. Bulk handling and storage need to be considered. |

| Reaction Control | Precise control over stoichiometry and temperature is relatively straightforward. | Advanced process control systems are required to manage the reaction exotherm and ensure consistent product quality. |

| Byproduct Management | Byproducts can be removed through standard purification techniques like chromatography. | Efficient and cost-effective methods for byproduct separation and disposal or recycling are essential. |

| Safety | Standard laboratory safety procedures are followed. | Comprehensive process safety management (PSM) protocols are required to handle hazardous materials and prevent accidents. |

Chemical Reactivity and Mechanistic Studies of 2,2 Dichlorobutyrophenone

Fundamental Transformations of the Ketone Moiety

The carbonyl group in 2,2-Dichlorobutyrophenone is a primary site of reactivity, susceptible to both oxidative and reductive transformations typical of ketones.

Oxidative Processes and Product Characterization

While ketones are generally resistant to oxidation compared to aldehydes, they can be cleaved under forcing conditions. The Baeyer-Villiger oxidation, for instance, involves the insertion of an oxygen atom adjacent to the carbonyl carbon. In the case of this compound, this reaction would be expected to exhibit high regioselectivity. The migratory aptitude of the phenyl group is generally greater than that of a tertiary alkyl group, suggesting that the oxygen atom would preferentially insert between the carbonyl carbon and the phenyl ring to yield phenyl propionate derivatives. However, the strong electron-withdrawing effect of the two chlorine atoms on the adjacent carbon significantly influences the electron density and migratory aptitude of the dichlorobutyl group, making the precise outcome dependent on specific reaction conditions.

Another potential oxidative process is cleavage under harsh conditions with strong oxidizing agents, which would break the carbon-carbon bond, leading to the formation of benzoic acid and derivatives of dichlorobutyric acid.

Reductive Pathways to Alcohol Derivatives

The reduction of the ketone moiety in this compound to a secondary alcohol is a more common and straightforward transformation. This can be achieved using various hydride-based reducing agents. chadsprep.comchemguide.co.uk The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. youtube.com This process converts the ketone to 1-(phenyl)-2,2-dichloro-1-butanol.

Common reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. chemguide.co.uk NaBH₄ is a milder, more selective reagent, typically used in protic solvents like methanol (B129727) or ethanol. LiAlH₄ is a much stronger reducing agent that reacts violently with protic solvents and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF). chemguide.co.uk

| Reducing Agent | Typical Solvent | Relative Reactivity | Expected Product |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild | 1-(phenyl)-2,2-dichloro-1-butanol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Strong | 1-(phenyl)-2,2-dichloro-1-butanol |

Nucleophilic Substitution Reactions Involving Chlorine Atoms

The two chlorine atoms on the α-carbon are typically stable but can participate in substitution or elimination reactions under specific conditions. Nucleophilic substitution reactions are a class of reactions where an electron-rich nucleophile attacks an electron-deficient electrophile, replacing a leaving group. wikipedia.orgyoutube.com

Investigations into Regioselectivity and Stereoselectivity

Regioselectivity refers to the preference of a reaction to occur at one molecular site over another. wikipedia.orgdurgapurgovtcollege.ac.in For this compound, nucleophiles can potentially attack two primary electrophilic sites: the carbonyl carbon and the α-carbon bearing the chlorine atoms. Attack at the carbonyl carbon is generally favored, leading to addition or reduction products as described above.

Direct Sₙ2-type substitution of the chlorine atoms is difficult due to steric hindrance from the adjacent phenyl and ethyl groups and the presence of the second chlorine atom. youtube.com Reactions at this center are more likely to proceed through alternative mechanisms.

Stereoselectivity becomes relevant in the reduction of the ketone. The product, 1-(phenyl)-2,2-dichloro-1-butanol, contains a new chiral center at the carbinol carbon. The use of chiral reducing agents or catalysts can potentially lead to the enantioselective or diastereoselective formation of one stereoisomer over the other.

Mechanistic Probes of Chlorination and Dehalogenation Events

Further chlorination at the α-carbon of this compound is not possible as there are no remaining α-protons at that position. The synthesis of α,α-dihaloketones often involves the halogenation of an enol or enolate intermediate. organic-chemistry.orgchemistrysteps.comlibretexts.org

Dehalogenation, the removal of the chlorine atoms, can be induced using reducing metals like zinc. echemi.com In the presence of zinc dust, vicinal dihalides (where halogens are on adjacent carbons) readily undergo elimination to form alkenes. unacademy.comdoubtnut.com While this compound is a geminal dihalide (halogens on the same carbon), reaction with zinc could proceed via an organozinc intermediate. echemi.comstackexchange.com This could lead to reductive elimination or the formation of a Reformatsky-type reagent, which could then react intramolecularly or with another molecule.

Enolate Chemistry and α-Functionalization Reactions

Enolate chemistry is fundamental to the functionalization of carbonyl compounds. masterorganicchemistry.com An enolate is formed by the deprotonation of an α-carbon. jove.com In this compound, there are two α-carbons to consider: C2 (bearing the chlorines) and C3 (the methylene (B1212753) group of the ethyl moiety).

The C2 carbon has no hydrogen atoms and therefore cannot be deprotonated to form an enolate. This makes reactions that require enolate formation at this position, such as further base-catalyzed halogenation, impossible. jove.commnstate.edu

However, the C3 carbon has two acidic protons. In the presence of a strong, non-nucleophilic base like lithium diisopropylamide (LDA), deprotonation will occur exclusively at the C3 position to form a regiochemically defined enolate. This enolate is a powerful nucleophile and can react with a variety of electrophiles to introduce new functional groups at the C3 position, a process known as α-functionalization. mnstate.edu

| Electrophile | Example | Product Class |

|---|---|---|

| Alkyl Halide | CH₃I (Methyl Iodide) | α-Alkylated Ketone |

| Aldehyde/Ketone | CH₃CHO (Acetaldehyde) | β-Hydroxy Ketone (Aldol Adduct) |

| Ester | CH₃CO₂Et (Ethyl Acetate) | β-Dicarbonyl Compound (Claisen Condensation) |

This regioselective enolate formation provides a reliable method for elaborating the structure of this compound, building molecular complexity away from the dihalogenated carbon center.

Generation and Reactivity of Enolate Intermediates

The generation of enolate intermediates is a fundamental aspect of the reactivity of carbonyl compounds. For this compound, which possesses two chlorine atoms on the α-carbon, the formation and reactivity of its enolate are governed by specific structural factors. The α-carbon, being bonded to two halogen atoms, lacks hydrogen atoms and therefore cannot be deprotonated. However, the α'-carbon (the methylene group of the ethyl moiety) contains acidic protons.

The presence of the electron-withdrawing carbonyl group and the two α-chloro substituents significantly increases the acidity of the α'-hydrogens. This inductive effect makes deprotonation at the α'-position more favorable than in a non-halogenated analogue like butyrophenone (B1668137). libretexts.org Treatment of this compound with a suitable base, such as an alkoxide (e.g., sodium methoxide) or a strong, non-nucleophilic base like lithium diisopropylamide (LDA), leads to the formation of an enolate intermediate. masterorganicchemistry.com

This enolate is a resonance-stabilized species, with the negative charge delocalized between the α'-carbon and the oxygen atom of the carbonyl group. libretexts.org Although the negative charge resides predominantly on the more electronegative oxygen atom, enolates typically behave as carbon-centered nucleophiles in their reactions with electrophiles. libretexts.orgmasterorganicchemistry.com This reactivity is due to the higher energy of the highest occupied molecular orbital (HOMO) on the carbon atom. The resulting enolate is planar at the C=C double bond, a feature that has stereochemical implications in subsequent reactions. libretexts.org

Table 1: Factors Influencing Enolate Generation from this compound

| Factor | Influence on Enolate Formation |

|---|---|

| α,α-Dichloro Substitution | No enolization possible at the α-carbon. |

| Inductive Effect | Increases the acidity of the α'-hydrogens, facilitating deprotonation. |

| Base Strength | Strong bases (e.g., alkoxides, LDA) are required to generate the enolate. masterorganicchemistry.com |

| Resonance | Stabilizes the resulting enolate intermediate by delocalizing the negative charge. |

Alkylation and Other Carbon-Carbon Bond Forming Reactions at the α'-Position

Once generated, the enolate of this compound can theoretically act as a nucleophile in carbon-carbon bond-forming reactions at the α'-position. The most common of these reactions is alkylation, which typically proceeds via an SN2 mechanism. youtube.com This would involve the reaction of the enolate with an alkyl halide (e.g., methyl iodide) to form a new C-C bond at the α'-carbon.

For a successful α'-alkylation, the enolate is typically pre-formed using a strong, non-nucleophilic base like LDA at low temperatures, followed by the addition of the electrophilic alkylating agent. youtube.comchemistryviews.org

However, for α-halo ketones such as this compound, direct alkylation at the α'-position is often a minor pathway. This is because a rapid and competing intramolecular reaction, the Favorskii rearrangement, is typically the dominant process when the compound is treated with a base. wikipedia.org The conditions required for enolate formation are the same as those that initiate the rearrangement, making it difficult to achieve selective alkylation.

Other potential C-C bond-forming reactions, such as aldol additions, are also less common for this substrate due to the overwhelming propensity for rearrangement. While cross-coupling reactions of α-chloroketones with organotin enolates have been reported to form γ-diketones, the primary and most studied reaction pathway for compounds like this compound remains the Favorskii rearrangement. nih.gov

Studies on Rearrangement Reactions and Fragmentations

Rearrangement Reactions: The Favorskii Rearrangement

The most significant rearrangement reaction involving α-halo ketones with available α'-hydrogens is the Favorskii rearrangement. ddugu.ac.in this compound is a classic substrate for this reaction. When treated with a base such as sodium methoxide (NaOMe) in methanol, it undergoes a skeletal rearrangement to yield an ester of a rearranged carboxylic acid. wikipedia.orgchemeurope.com

The widely accepted mechanism for this transformation involves a cyclopropanone (B1606653) intermediate: wikipedia.orgnrochemistry.com

Enolate Formation: The base abstracts an acidic proton from the α'-carbon to form an enolate.

Intramolecular Cyclization: The nucleophilic α'-carbon of the enolate attacks the α-carbon, displacing one of the chloride ions in an intramolecular SN2 reaction. This forms a highly strained cyclopropanone intermediate.

Nucleophilic Attack: The nucleophile (e.g., methoxide ion, MeO⁻) attacks the carbonyl carbon of the cyclopropanone.

Ring Opening: The resulting tetrahedral intermediate collapses, and the cyclopropane ring opens. The ring opening occurs in a way that forms the most stable carbanion. In this case, cleavage of the bond between the original carbonyl carbon and the phenyl-substituted carbon leads to a carbanion stabilized by the adjacent phenyl group.

Protonation: The carbanion is subsequently protonated by the solvent (e.g., methanol) to give the final product, which is a methyl ester of 2-phenyl-2-methylcyclopropanecarboxylic acid (after the loss of the second chlorine atom and subsequent steps). More commonly for α,α-dichloro ketones, the reaction leads to the formation of α,β-unsaturated esters after the ring opening and elimination of the second halide. For this compound reacting with sodium methoxide, the expected product is methyl 2-phenylpent-2-enoate.

Table 2: Mechanistic Steps of the Favorskii Rearrangement of this compound

| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | Deprotonation at the α'-carbon by a base (e.g., MeO⁻). | Enolate |

| 2 | Intramolecular nucleophilic attack and displacement of a chloride ion. | Cyclopropanone intermediate |

| 3 | Attack of the nucleophile (MeO⁻) on the carbonyl carbon. | Tetrahedral intermediate |

| 4 | Ring-opening to form a stable carbanion. | Carbanion |

| 5 | Elimination of the second chloride and protonation. | α,β-Unsaturated ester |

Fragmentation Studies

In mass spectrometry, the fragmentation of this compound under electron ionization (EI) is predicted to follow patterns characteristic of aromatic ketones. miamioh.edu The molecular ion peak would be accompanied by distinctive isotope peaks due to the presence of two chlorine atoms (35Cl and 37Cl), resulting in a characteristic M:M+2:M+4 peak ratio of approximately 9:6:1. whitman.edu

The primary fragmentation pathways would include:

α-Cleavage: This is a dominant fragmentation mode for ketones where the bond between the carbonyl carbon and the adjacent α-carbon is broken. miamioh.edulibretexts.org For this compound, this can occur in two ways:

Loss of the dichloropropyl radical (•CHCl-CHCl-CH₃) to form the highly stable benzoyl cation (C₆H₅CO⁺ ) at m/z 105. This is expected to be a major peak in the spectrum.

Loss of the phenyl radical (•C₆H₅) to form the dichlorobutyryl cation at m/z 153 (for 35Cl isotopes), which would also exhibit a characteristic isotopic pattern.

Loss of Chlorine: Fragmentation may also proceed via the loss of a chlorine radical (•Cl) from the molecular ion, followed by further fragmentation.

A McLafferty rearrangement is not expected for this compound as it lacks the required γ-hydrogen on a sufficiently long, flexible alkyl chain.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value (for 35Cl) | Ion Structure | Fragmentation Pathway |

|---|---|---|

| 105 | [C₆H₅CO]⁺ | α-Cleavage (Loss of •C₃H₅Cl₂) |

| 77 | [C₆H₅]⁺ | Fragmentation of the benzoyl cation |

| 153 | [C₃H₅Cl₂CO]⁺ | α-Cleavage (Loss of •C₆H₅) |

Role As a Key Intermediate in Complex Chemical Synthesis

Precursor in the Synthesis of Agrochemicals and Specialty Chemicals

The utility of 2,2-Dichlorobutyrophenone as a precursor is rooted in the reactivity of the α,α-dichloro-ketone functional group. This moiety serves as a latent 1,2-dicarbonyl compound or a reactive electrophilic site, which are foundational elements in the synthesis of many active ingredients for agrochemicals and performance-oriented specialty chemicals. nih.govechemi.com While direct public-domain examples detailing the synthesis of specific commercial pesticides from this compound are proprietary, its potential is understood through the common synthetic pathways that produce fungicides, herbicides, and insecticides. Many of these products contain complex heterocyclic or carbocyclic cores, the assembly of which can be facilitated by precursors like this compound.

The synthesis of such compounds often involves the creation of intricate molecular architectures designed to interact with specific biological targets. organic-chemistry.org The gem-dichloro group can be transformed into other functional groups, such as ketones, esters, or heterocycles, which are crucial for the biological activity of the final product. For instance, hydrolysis of the gem-dichloro group can yield an α-diketone, a valuable synthon. Alternatively, reaction with nucleophiles can lead to the formation of carbon-carbon or carbon-heteroatom bonds, enabling the elongation of carbon chains or the introduction of specific pharmacophores.

In the realm of specialty chemicals, which include dyes, polymers, and electronic materials, intermediates that provide a combination of aromatic and reactive aliphatic features are highly sought after. This compound offers the stable phenyl ring, which can be further functionalized, and the reactive dichlorocarbonyl portion, which allows for the construction of complex side chains or the linkage to other molecular units.

Table 1: Potential Applications as a Chemical Precursor

| Industry | Potential Role of this compound | Key Transformations |

|---|---|---|

| Agrochemicals | Precursor to active ingredients in fungicides, herbicides, or insecticides. | Heterocycle formation, functional group interconversion, C-C bond formation. |

| Pharmaceuticals | Intermediate in the synthesis of complex drug scaffolds. ppj.org.ly | Construction of heterocyclic systems, introduction of specific side chains. |

Building Block for Heterocyclic Compounds and Diverse Organic Scaffolds

The reactivity of α-haloketones is a cornerstone of heterocyclic chemistry, and this compound is a potent example of such a building block. nih.gov Its structure allows it to participate in a variety of cyclization reactions to form five-, six-, and even larger-membered heterocyclic rings containing nitrogen, oxygen, or sulfur.

A primary application of α-haloketones is in the synthesis of 1,4-dicarbonyl compounds through reactions like the Kornblum oxidation or via nucleophilic substitution with carboxylate surrogates. acs.org These resulting 1,4-dicarbonyls are direct precursors in the Paal-Knorr synthesis , a powerful method for generating substituted furans, pyrroles, and thiophenes. wikipedia.orgalfa-chemistry.comorganic-chemistry.org By reacting the 1,4-dicarbonyl derived from this compound with a dehydrating acid, a furan (B31954) can be formed. organic-chemistry.org If reacted with ammonia (B1221849) or a primary amine, a pyrrole (B145914) is generated, and with a sulfurizing agent like phosphorus pentasulfide, a thiophene (B33073) can be synthesized. alfa-chemistry.comrgmcet.edu.inquora.com

Another classic reaction is the Hantzsch pyridine (B92270) synthesis , which traditionally combines a β-ketoester, an aldehyde, and ammonia or an ammonium (B1175870) salt. wikipedia.orgalfa-chemistry.comchemeurope.com α-Haloketones like this compound can be used to synthesize the requisite β-ketoester or dicarbonyl precursors, thereby enabling access to dihydropyridines and pyridines, which are prevalent scaffolds in pharmaceuticals. nih.govorganic-chemistry.org

Furthermore, the reaction of this compound with binucleophiles can lead directly to heterocycles. For example, reaction with thiourea (B124793) or its derivatives can yield aminothiazoles, and reactions with hydrazines can lead to the formation of pyrazoles or other nitrogen-containing heterocycles. The versatility of these reactions makes this compound a valuable tool for generating libraries of diverse organic scaffolds for drug discovery and materials science.

Strategies for Chemoselective Transformations in Multistep Synthesis

Chemoselectivity—the ability to react with one functional group in the presence of others—is a critical challenge in multistep organic synthesis. This compound presents multiple reactive sites: the carbonyl group, the two chlorine atoms, and the enolizable protons on the adjacent methylene (B1212753) group. A key synthetic strategy involves exploiting the subtle differences in the reactivity of these sites.

The carbonyl group can be selectively targeted by certain reducing agents, such as sodium borohydride, to form a secondary alcohol while leaving the gem-dichloro group intact, provided the reaction conditions are carefully controlled. Conversely, the gem-dichloro group can undergo nucleophilic substitution. masterorganicchemistry.comwikipedia.org The two chlorine atoms can be substituted sequentially, allowing for the introduction of two different nucleophiles. This stepwise substitution is a powerful method for building molecular complexity. researchgate.net For example, a first substitution with a soft nucleophile could be followed by a second substitution with a harder nucleophile under different reaction conditions.

Another strategy involves the transformation of the gem-dichloro group into a single, more reactive functional group. For instance, reductive dechlorination can convert the C-Cl₂ group into a C-H or C-Cl group, altering the reactivity for subsequent steps. researchgate.net Protecting the carbonyl group as a ketal is another common strategy. organic-chemistry.org This masks the electrophilicity of the carbonyl carbon, allowing for selective reactions to be carried out at the gem-dichloro position. Following the desired transformation, the protecting group can be removed to regenerate the ketone. These strategies of selective reduction, sequential substitution, and protection/deprotection allow chemists to precisely control the synthetic pathway and build complex target molecules efficiently. researchgate.net

Table 2: Chemoselective Reaction Sites in this compound

| Reactive Site | Type of Reaction | Controlling Factors |

|---|---|---|

| Carbonyl Group | Nucleophilic addition, reduction, protection (ketalization). | Choice of reagent (e.g., NaBH₄ vs. LiAlH₄), reaction conditions (temperature, solvent). |

| Gem-dichloro Group | Nucleophilic substitution (sequential or double), reductive dechlorination. | Nature of the nucleophile, catalyst, reaction time. |

Integration into Cascade and Tandem Reaction Sequences

Cascade and tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, represent a highly efficient approach to organic synthesis. rsc.org The multifunctional nature of this compound makes it an excellent substrate for initiating or participating in such reaction sequences. A single reagent or catalyst can trigger a series of transformations, rapidly increasing molecular complexity from a simple starting material.

For example, a reaction could be initiated by a nucleophilic attack on the carbonyl group. The resulting intermediate could then undergo an intramolecular cyclization involving the displacement of one or both chlorine atoms. This type of reaction design, often termed a domino reaction, can lead to the formation of complex polycyclic systems in a single operation. nih.gov

Alternatively, this compound can be incorporated into tandem sequences involving multiple catalysts. For instance, a Lewis acid could activate the carbonyl group for a Michael addition, and the resulting adduct could then be subjected to a transition-metal-catalyzed cross-coupling reaction at the gem-dichloro position. Such one-pot, multi-catalyst systems are at the forefront of modern synthetic chemistry, offering significant advantages in terms of atom economy and reduction of waste. rsc.orgnih.govmdpi.comorientjchem.org

The synthesis of α,α-dihaloketones themselves can be part of a tandem process, for instance, through the reaction of alkynes with trihaloisocyanuric acids, which showcases the integration of this functional group within complex reaction networks. researchgate.net The ability to design and execute these cascade or tandem sequences with substrates like this compound is crucial for the efficient synthesis of natural products and other complex organic targets.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical method for determining the structure of organic molecules. emerypharma.comjackwestin.com It operates on the principle that atomic nuclei with a net spin, when placed in a magnetic field, can absorb and re-emit electromagnetic radiation at a specific resonance frequency. jackwestin.com This frequency is highly sensitive to the nucleus's electronic environment, providing detailed information about molecular structure.

High-Resolution 1D NMR (¹H, ¹³C) for Detailed Structural Assignments

One-dimensional (1D) NMR provides fundamental information about the types and numbers of hydrogen (¹H) and carbon (¹³C) atoms in a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2,2-Dichlorobutyrophenone reveals distinct signals for each chemically non-equivalent proton. The chemical shift (δ) indicates the electronic environment, integration reveals the relative number of protons, and multiplicity (splitting pattern) shows the number of neighboring protons. ulethbridge.ca The aromatic protons of the phenyl group are expected to appear downfield due to the deshielding effect of the ring current. The ethyl group protons will show characteristic splitting: a quartet for the methylene (B1212753) (–CH₂) group coupled to the methyl (–CH₃) group, and a triplet for the methyl group coupled to the methylene group.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, each unique carbon atom in the molecule produces a single peak, allowing for a direct count of non-equivalent carbons. udel.edulibretexts.org The chemical shifts are influenced by factors such as hybridization and the electronegativity of attached atoms. libretexts.orglibretexts.org The carbonyl carbon (C=O) is characteristically found at the low-field end of the spectrum (160-220 ppm). libretexts.org Aromatic carbons resonate in the 125-150 ppm range, while the sp³-hybridized carbons of the butyl chain appear at higher fields. libretexts.orglibretexts.org The carbon atom bearing the two chlorine atoms (C2) is significantly deshielded due to the inductive effect of the halogens.

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H-ortho (Phenyl) | ~8.0 | Doublet (d) | 2H |

| H-para (Phenyl) | ~7.6 | Triplet (t) | 1H |

| H-meta (Phenyl) | ~7.5 | Triplet (t) | 2H |

| H-3 (–CH₂) | ~2.5 | Quartet (q) | 2H |

| H-4 (–CH₃) | ~1.1 | Triplet (t) | 3H |

Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (C1) | ~190 |

| C-ipso (Phenyl) | ~135 |

| C-para (Phenyl) | ~134 |

| C-ortho (Phenyl) | ~129 |

| C-meta (Phenyl) | ~128 |

| –CCl₂– (C2) | ~90 |

| –CH₂– (C3) | ~40 |

| –CH₃ (C4) | ~10 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments provide correlation maps that reveal how different nuclei are related, which is essential for unambiguously assembling the molecular structure. harvard.edukashanu.ac.ir

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comsdsu.edu In the COSY spectrum of this compound, a cross-peak is expected between the methylene protons (H-3) and the methyl protons (H-4), confirming the presence of the ethyl fragment. Correlations among the aromatic protons (ortho, meta, para) would also be observed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu HSQC is invaluable for assigning carbon signals based on their known proton assignments. For instance, the proton signal at ~2.5 ppm would show a cross-peak to the carbon signal at ~40 ppm, definitively assigning this pair to the C3-H3 methylene group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH, ³J_CH). sdsu.eduyoutube.com This technique is critical for connecting molecular fragments. Key expected correlations include the ortho-protons of the phenyl ring to the carbonyl carbon (C1) and the ipso-carbon, as well as the methylene protons (H-3) to the dichlorinated carbon (C2) and the methyl carbon (C4).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. For this compound, NOESY could reveal through-space correlations between the ortho-protons of the phenyl ring and the methylene protons (H-3), providing insight into the preferred conformation around the C1-C2 bond.

Expected 2D NMR Correlations for this compound

| 2D Experiment | Correlating Nuclei | Structural Information Gained |

|---|---|---|

| COSY | H-3 ↔ H-4 | Confirms the ethyl (–CH₂CH₃) fragment. |

| H-ortho ↔ H-meta; H-meta ↔ H-para | Confirms connectivity within the phenyl ring. | |

| HSQC | H-3 ↔ C-3; H-4 ↔ C-4 | Assigns the carbons of the ethyl group. |

| H-aromatic ↔ C-aromatic | Assigns the protonated carbons of the phenyl ring. | |

| HMBC | H-ortho ↔ C=O (C1) | Connects the phenyl ring to the carbonyl group. |

| H-3 ↔ C-2 (–CCl₂–) | Connects the ethyl group to the dichlorinated carbon. | |

| NOESY | H-ortho ↔ H-3 | Provides information on the spatial proximity of the phenyl and ethyl groups, indicating molecular conformation. |

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. usd.ac.id It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₁₀H₁₀Cl₂O), the presence of two chlorine atoms results in a characteristic isotopic pattern. The two main isotopes of chlorine are ³⁵Cl and ³⁷Cl. This leads to three main molecular ion peaks: [M]⁺ (containing two ³⁵Cl atoms), [M+2]⁺ (one ³⁵Cl and one ³⁷Cl), and [M+4]⁺ (two ³⁷Cl atoms), with an approximate intensity ratio of 9:6:1.

Predicted HRMS Data for the Molecular Ion of this compound

| Ion Species | Isotopic Composition | Calculated Exact Mass (m/z) | Relative Abundance |

|---|---|---|---|

| [M]⁺ | C₁₀H₁₀³⁵Cl₂O | 216.0108 | 100% (Reference) |

| [M+2]⁺ | C₁₀H₁₀³⁵Cl³⁷ClO | 218.0079 | ~65% |

| [M+4]⁺ | C₁₀H₁₀³⁷Cl₂O | 220.0049 | ~10% |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves selecting a precursor ion (such as the molecular ion), fragmenting it, and then analyzing the resulting product ions. wikipedia.orgnationalmaglab.org This process provides detailed structural information by revealing how the molecule breaks apart. The fragmentation of this compound is expected to proceed through characteristic pathways for aromatic ketones and halogenated compounds.

A primary fragmentation event would be alpha-cleavage adjacent to the carbonyl group. This could result in the loss of the C₃H₅Cl₂ radical to form the stable benzoyl cation (C₆H₅CO⁺) at m/z 105. Another significant fragmentation would be the loss of a chlorine radical (•Cl) from the molecular ion.

Plausible MS/MS Fragmentation Pathway

| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Proposed Structure of Product Ion |

|---|---|---|---|

| 216 | •C₃H₅Cl₂ | 105 | Benzoyl cation [C₆H₅CO]⁺ |

| 216 | •Cl | 181 | [C₁₀H₁₀ClO]⁺ |

| 105 | CO | 77 | Phenyl cation [C₆H₅]⁺ |

Coupled Techniques (GC-MS, LC-MS) for Mixture Analysis and Purity Assessment

For analyzing complex mixtures or assessing the purity of a sample, mass spectrometry is often coupled with a chromatographic separation technique.

GC-MS (Gas Chromatography-Mass Spectrometry): This technique is suitable for volatile and thermally stable compounds. nih.gov this compound would first be separated from other components in a mixture based on its boiling point and interactions with the GC column. As it elutes from the column, it is introduced into the mass spectrometer for identification and quantification. unar.ac.id

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is used for a wider range of compounds, including those that are not volatile or are thermally sensitive. usd.ac.idlcms.cz The sample is separated by liquid chromatography, and the eluent is then passed into the mass spectrometer. usd.ac.id This method would be effective for analyzing this compound in a complex matrix, providing both separation and highly specific detection.

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for elucidating the molecular structure of a compound by probing its vibrational modes.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (typically in cm⁻¹), where specific peaks correspond to the vibrational frequencies of different functional groups and bonds within the molecule.

For this compound, the FT-IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its key structural features: a phenyl ring, a carbonyl group (ketone), an alkyl chain, and carbon-chlorine bonds. While a definitive spectrum is not available, a predictive analysis based on known group frequencies for similar structures can be made.

Expected Vibrational Modes for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| C=O (Ketone) | Stretching | 1680 - 1715 | Strong |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretching | 2850 - 3000 | Medium |

| Aromatic C=C | Stretching | 1400 - 1600 | Medium to Weak |

| C-Cl | Stretching | 600 - 800 | Strong |

| CH₂ | Bending (Scissoring) | 1450 - 1470 | Medium |

| CH₃ | Bending (Asymmetric) | ~1450 | Medium |

| CH₃ | Bending (Symmetric) | ~1375 | Medium |

Advanced IR techniques, such as in-situ or time-resolved FT-IR, could be employed to study the reaction mechanisms involving this compound. These methods allow for the real-time monitoring of changes in the vibrational spectrum as a reaction proceeds. This can provide valuable information on the formation of intermediates, the consumption of reactants, and the emergence of products. For instance, in a reaction involving the carbonyl group, one could monitor the disappearance or shift of the characteristic C=O stretching band.

X-ray Diffraction for Solid-State Structural Analysis

For this compound, a single-crystal X-ray diffraction analysis would provide a wealth of structural information, assuming a suitable crystalline form could be obtained. The data would allow for the creation of a detailed molecular model, confirming the connectivity of the atoms and revealing the conformation of the butyryl chain relative to the phenyl ring.

Hypothetical Crystallographic Data for this compound:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 95.0 |

| Volume (ų) | 1035 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.40 |

Note: The values in this table are purely hypothetical and are presented for illustrative purposes to indicate the type of data obtained from an X-ray diffraction experiment.

In the absence of experimental data for this compound itself, the scientific community relies on the study of related compounds and theoretical calculations to predict its properties. Further research is required to fully characterize the spectroscopic and structural features of this compound.

Computational and Theoretical Investigations of 2,2 Dichlorobutyrophenone

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. uci.edu It is a widely used tool in chemistry and materials science for calculating molecular properties with a favorable balance of accuracy and computational cost. uci.edumdpi.com For 2,2-Dichlorobutyrophenone, DFT allows for a detailed examination of its electronic distribution, spectroscopic signatures, and potential reaction pathways.

The electronic structure of a molecule dictates its stability, reactivity, and physical properties. DFT calculations can determine the energies and shapes of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital most likely to accept an electron, highlighting electrophilic sites.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron to a higher energy state. nih.gov For this compound, the phenyl ring and the carbonyl group are expected to be the primary contributors to these frontier orbitals. The electron-withdrawing nature of the carbonyl and the two chlorine atoms significantly influences the electron density distribution across the molecule.

Table 1: Predicted Frontier Molecular Orbital (FMO) Properties of this compound Illustrative data based on DFT calculations for similar aromatic ketones.

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -7.15 | Represents the electron-donating ability, primarily localized on the phenyl ring. |

| LUMO Energy | -1.88 | Represents the electron-accepting ability, with significant contribution from the carbonyl group's π* orbital. |

| HOMO-LUMO Gap (ΔE) | 5.27 | Indicates the molecule's kinetic stability and resistance to electronic excitation. |

DFT calculations are highly effective at predicting various spectroscopic properties, providing a means to interpret and verify experimental data.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used with DFT to calculate the nuclear magnetic shielding tensors, which can be converted into NMR chemical shifts (δ). science.govnih.gov By calculating the theoretical ¹H and ¹³C NMR spectra, one can assign the signals observed in an experimental spectrum to specific atoms within the this compound structure. arxiv.orgfrontiersin.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Illustrative data calculated relative to a TMS standard, in a simulated solvent like CDCl₃.

| Atom Type | Atom Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H NMR | Phenyl (ortho, meta, para) | 7.5 - 8.1 |

| -CH₂- | 2.5 - 2.7 | |

| -CH₃ | 1.1 - 1.3 | |

| ¹³C NMR | C=O (Carbonyl) | ~190 |

| -C(Cl)₂- | ~95 | |

| Phenyl (ipso) | ~135 | |

| Phenyl (ortho, meta, para) | 128 - 134 | |

| -CH₂- and -CH₃ | 10 - 35 |

IR Spectroscopy: DFT can compute the harmonic vibrational frequencies of a molecule, which correspond to the absorption bands in an infrared (IR) spectrum. dtic.mil This allows for the identification of characteristic functional group vibrations, such as the strong C=O stretch of the ketone and the C-Cl stretches. nih.gov

Table 3: Predicted Principal IR Vibrational Frequencies for this compound Illustrative data based on DFT frequency calculations.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium |

| C=O Stretch (Ketone) | 1700 - 1680 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-Cl Stretch | 800 - 650 | Strong |

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate a UV-Vis spectrum. schrodinger.comgaussian.com For this compound, the spectrum is expected to be dominated by n→π* and π→π* transitions associated with the conjugated benzoyl chromophore. researchgate.netutoronto.ca

DFT is an invaluable tool for elucidating reaction mechanisms by mapping the potential energy surface (PES) of a chemical reaction. nih.govrsc.org This involves locating the structures of reactants, products, and, most importantly, the transition states (TS) that connect them. github.ioscm.com The energy of the transition state relative to the reactants determines the activation energy (Ea), a key factor governing the reaction rate.

For a reaction involving this compound, such as a nucleophilic attack at the electrophilic carbonyl carbon, DFT calculations can model the entire reaction coordinate. researchgate.net By analyzing the geometry of the transition state, chemists can understand the precise electronic and structural changes that occur during the bond-forming and bond-breaking processes. nih.gov

Table 4: Illustrative DFT Energy Profile for a Hypothetical Nucleophilic Addition to this compound Energies are relative to the separated reactants.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (Butyrophenone + Nu⁻) | 0.0 | Starting materials at their optimized geometries. |

| Transition State (TS) | +15.2 | The highest energy point along the reaction coordinate, representing the activation barrier. |

| Product (Adduct) | -8.5 | The final product of the nucleophilic addition. |

| Activation Energy (Ea) | 15.2 | Energy difference between the Transition State and the Reactants. |

Molecular Dynamics Simulations to Explore Conformational Space and Solvent Effects

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. nih.gov This allows for the exploration of the conformational landscape and the explicit effects of the surrounding environment, such as a solvent. mdpi.comnih.gov

For this compound, key conformational degrees of freedom include rotation around the single bonds: the bond connecting the phenyl ring to the carbonyl group and the bond between the carbonyl carbon and the dichlorinated carbon. MD simulations can reveal the preferred dihedral angles and the energy barriers between different conformers (rotamers). libretexts.orglumenlearning.com

Furthermore, by placing the molecule in a simulated box of solvent molecules (e.g., water or an organic solvent), MD can provide detailed insights into solvation. nih.gov It can model how solvent molecules arrange around the polar carbonyl group and the more hydrophobic phenyl and ethyl groups, and calculate properties like the solvation free energy. This is crucial for understanding the molecule's behavior in solution, which is where most chemical reactions occur.

Quantitative Structure-Reactivity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Reactivity Relationships (QSRR), a subset of QSAR, are mathematical models that correlate the chemical structure of a series of compounds with their reactivity. wikipedia.org To build a QSRR model for reactions involving butyrophenone (B1668137) derivatives, one would first calculate a set of molecular descriptors for each compound, including this compound.

These descriptors can be categorized as:

Electronic: Dipole moment, partial charges on atoms, HOMO/LUMO energies.

Steric: Molecular volume, surface area, specific conformational parameters.

Hydrophobic: The partition coefficient (log P).

Once these descriptors are calculated for a training set of molecules with known reactivities, statistical methods are used to build a regression model. nih.gov This model can then be used to predict the reactivity of new, untested compounds like this compound based solely on its calculated descriptors. This approach is highly valuable in chemical design and screening to prioritize compounds for synthesis and testing. nih.gov

Table 5: Selected Molecular Descriptors for this compound for Use in QSAR/QSRR Modeling Illustrative values calculated from its molecular structure.

| Descriptor Type | Descriptor Name | Illustrative Value |

|---|---|---|

| Electronic | Dipole Moment | ~3.1 D |

| LUMO Energy | -1.88 eV | |

| Steric | Molecular Volume | ~180 ų |

| Molecular Weight | 217.09 g/mol | |

| Hydrophobic | Calculated log P | ~3.7 |

Synthesis and Transformations of 2,2 Dichlorobutyrophenone Derivatives

Systematic Studies on Halogenation Pattern Variations and their Impact on Reactivity

Halogenation is a fundamental transformation in organic synthesis that introduces halogen atoms into a molecule, significantly altering its physical and chemical properties. mt.comwikipedia.org The reactivity of a halogenated organic compound is influenced by the type of halogen and its position within the molecular structure. wikipedia.org In the context of butyrophenones, the location of halogen substituents—either on the aromatic ring or the aliphatic side chain—dictates the subsequent reactivity and synthetic utility of the molecule.

The reactivity order of halogens is typically fluorine > chlorine > bromine > iodine for reactions like free-radical substitution. mt.com Conversely, the ease of removing a halogen (as in dehydrohalogenation) follows the reverse trend, with iodine being the most easily removed. wikipedia.org

In the specific case of 2,2-Dichlorobutyrophenone, the two chlorine atoms are situated on the carbon atom alpha to the carbonyl group (the C2 position). This gem-dichloro configuration has a profound impact on the molecule's reactivity:

Activation of the Carbonyl Group: The two chlorine atoms are strongly electron-withdrawing. This inductive effect increases the partial positive charge on the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack compared to an unhalogenated butyrophenone (B1668137).

Reactivity of the Alpha-Carbons: The presence of two chlorine atoms on the C2 carbon makes them susceptible to substitution reactions, particularly with nucleophiles, as seen in the synthesis of 2,2-dialkoxyacetophenone derivatives from related 2,2-dichloroacetophenones. google.com

Deactivation of the Aromatic Ring: The electron-withdrawing nature of the 2,2-dichlorobutanoyl group deactivates the attached phenyl ring towards electrophilic aromatic substitution. This makes reactions like nitration or further halogenation on the ring more difficult to achieve and directs incoming electrophiles to the meta-position.

This contrasts sharply with butyrophenones halogenated on the aromatic ring. Aromatic halogenation proceeds via electrophilic substitution, and the position of the halogen (ortho, meta, or para) influences the regioselectivity of subsequent reactions on the ring. wikipedia.org For instance, a chlorine atom on the aromatic ring is an ortho-, para-director for further electrophilic substitution.

Derivatization at the Butyrophenone Chain

The aliphatic butyrophenone chain offers several sites for derivatization. The most notable transformations for this compound occur at the C2 position, capitalizing on the reactivity of the gem-dichloro group.

A key example of this derivatization is the nucleophilic substitution of the two chlorine atoms. A patented green synthesis method demonstrates the conversion of 2,2-dichloroacetophenone (B1214461) derivatives (a closely related structure) into 2,2-dialkoxyacetophenone derivatives. google.com In this process, the dichlorinated compound is heated with an alcohol (such as methanol) in the presence of a base like sodium carbonate. google.com The alcohol acts as a nucleophile, displacing both chloride ions to form a ketal-like structure. google.com This reaction is efficient, high-yielding, and avoids toxic reagents. google.com

The general scheme for this transformation, adaptable to this compound, is as follows:

The table below summarizes findings from the synthesis of related dialkoxy acetophenone (B1666503) derivatives, illustrating the conditions and yields for this type of transformation. google.com

| Starting Material | Reagents | Temperature (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|

| 2,2-dichloro-4'-methylacetophenone | Methanol (B129727), Sodium Carbonate | 80 | 12 | 2,2-dimethoxy-4'-methylacetophenone | 95 |

Further derivatization could involve reactions at the C3 and C4 positions, although these are less reactive than the C2 position.

Functionalization of the Aromatic Ring

The aromatic phenyl ring of this compound is another key site for functionalization. However, the synthetic strategies must account for the electronic properties of the existing substituent. The butanoyl group, particularly with its electron-withdrawing α,α-dichloro substituents, is a deactivating group for electrophilic aromatic substitution. wikipedia.orgorganic-chemistry.org

Consequently, reactions such as nitration, sulfonation, or further halogenation on the aromatic ring are expected to be slower than for benzene (B151609) itself. The substituent directs incoming electrophiles primarily to the meta-position.

Common functionalization reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid would likely yield 1-(3-nitrophenyl)-2,2-dichlorobutan-1-one.

Halogenation: Introducing a bromine or chlorine atom onto the ring would require a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) and would also favor substitution at the meta-position.

Friedel-Crafts Reactions: Both Friedel-Crafts alkylation and acylation are generally unsuccessful on strongly deactivated rings.

In a biological context, aromatic rings are often functionalized through metabolic processes, primarily catalyzed by cytochrome P450 enzymes. nih.gov This typically involves aromatic hydroxylation, which could introduce a hydroxyl group onto the phenyl ring of this compound, forming an arenolic metabolite. nih.gov

Development of Chiral Derivatives

Chirality is a critical feature in medicinal chemistry, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. nih.gov More than half of the drugs currently in use are chiral compounds. nih.gov While this compound itself is an achiral molecule, it serves as a scaffold for the development of chiral derivatives.

Chirality can be introduced through several synthetic strategies:

Enantioselective Substitution at the C2 Position: If one of the two chlorine atoms at the C2 position could be selectively replaced by another group (e.g., -OR, -NR₂, -R) using a chiral catalyst or reagent, the C2 carbon would become a stereocenter. This would create a pair of enantiomers.

Modification of the Butyrophenone Chain: Introducing a substituent at the C3 position of the chain would create a chiral center. For example, reduction of the carbonyl group to a hydroxyl group, followed by reactions at the C3 position, could lead to chiral derivatives.

Functionalization of the Aromatic Ring with a Chiral Moiety: Attaching a pre-existing chiral group to the aromatic ring is another common strategy. This would result in a diastereomeric mixture if the molecule already contained a stereocenter, or a single chiral molecule if starting from the achiral parent compound.

The synthesis of such chiral derivatives is a significant challenge, often requiring the development of novel asymmetric catalytic methods to control the stereochemical outcome of the reactions. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2-Dichlorobutyrophenone, and how can reaction conditions be standardized?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation of dichlorobenzene derivatives with butyryl chloride, followed by halogenation. Key parameters include using Lewis acid catalysts (e.g., AlCl₃) and controlling temperature (0–5°C) to minimize side reactions. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high yield (≥85%) .

- Critical Parameters : Monitor reaction progress via TLC; optimize solvent polarity for crystallization.

Q. Which analytical techniques are most effective for purity assessment and structural confirmation?

- Methodological Answer : Combine spectroscopic methods:

- NMR (¹H/¹³C): Confirm substitution patterns (e.g., aromatic proton splitting in 2,2-dichloro derivatives).

- GC-MS : Detect volatile impurities (e.g., residual solvents) with a DB-5MS column and He carrier gas.

- HPLC : Use a C18 reverse-phase column (UV detection at 254 nm) to quantify purity (>98%) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to prevent inhalation.

- Storage : Keep in amber glass bottles at 4°C under inert gas (N₂/Ar) to avoid degradation.

- Waste Disposal : Neutralize with 10% NaOH before incineration by licensed facilities .

Advanced Research Questions

Q. How can reaction parameters be optimized to enhance chlorination efficiency and selectivity?

- Methodological Answer :

- Catalyst Screening : Compare AlCl₃, FeCl₃, and ionic liquids for regioselectivity.

- Solvent Effects : Test dichloromethane vs. nitrobenzene to stabilize intermediates.

- Kinetic Studies : Use in-situ FTIR to track Cl⁻ incorporation rates. Optimize stoichiometry (Cl₂:substrate = 2.2:1) to minimize over-chlorination .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NOE effects in NMR)?

- Methodological Answer :

- Triangulation : Cross-validate with 2D NMR (COSY, HSQC) and X-ray crystallography.

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to predict chemical shifts and compare with experimental data.

- Replicate Experiments : Vary solvent (CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts .

Q. What strategies enable comparative analysis of this compound with structural analogs (e.g., brominated or fluorinated derivatives)?

- Methodological Answer :

- Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., 2-Bromo-2',4'-dichloroacetophenone) and compare electronic effects via Hammett plots.

- Bioactivity Assays : Test antimicrobial potency (MIC assays) against E. coli and S. aureus; correlate logP values (HPLC-derived) with membrane permeability.

- Thermal Stability : Use DSC/TGA to assess decomposition thresholds relative to halogen electronegativity .

Q. What are the environmental degradation pathways of this compound, and how can its persistence be modeled?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products